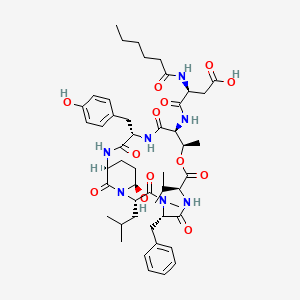
cyanopeptolin 963A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cyanopeptolin 963A is a natural product found in Microcystis with data available.
Aplicaciones Científicas De Investigación
Structural Characteristics
Cyanopeptolin 963A is characterized by its depsipeptide structure, which was elucidated through various analytical techniques including high-resolution electrospray ionization Fourier-transform ion cyclotron resonance mass spectrometry (ESI-FTICR-MS) and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The compound's molecular formula is C49H69N7O13 . Notably, it differs from other cyanopeptolins by the presence of L-tyrosine in its amino acid sequence, which contributes to its unique biological activity .
Enzyme Inhibition
This compound has demonstrated significant inhibitory activity against chymotrypsin, with an IC50 value of 0.9 µM . This potency suggests its potential as a lead compound for developing therapeutic agents targeting diseases involving serine proteases. The compound's ability to inhibit other serine proteases such as trypsin and elastase has also been documented, reinforcing its relevance in pharmacological research .
Anticancer Properties
Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance, it has shown promising results against human cervical cancer (HeLa) cells, where certain analogs exhibited a concentration-dependent reduction in cell viability . Such findings position this compound as a candidate for further exploration in anticancer drug development.
Case Study: Enzyme Inhibition Assays
In a systematic evaluation of cyanopeptolins, including this compound, researchers conducted enzyme inhibition assays against several serine proteases. The results indicated that while this compound effectively inhibited chymotrypsin, it displayed varying degrees of activity against other enzymes. This highlights the specificity of this compound's action and its potential applications in treating conditions linked to dysregulated protease activity .
Case Study: Anticancer Activity
In a study assessing the cytotoxic effects of various cyanopeptolins on cancer cells, this compound was part of a broader investigation into the structure-activity relationship of these compounds. The study found that modifications in amino acid composition significantly influenced the anticancer efficacy. This compound's unique structure may enhance its interaction with cancer cell pathways, warranting further investigation into its mechanism of action .
Summary of Applications
| Application Area | Description |
|---|---|
| Enzyme Inhibition | Potent inhibitor of chymotrypsin; potential therapeutic applications in protease-related diseases. |
| Anticancer Activity | Demonstrated cytotoxic effects on HeLa cells; potential for development as an anticancer agent. |
| Pharmaceutical Research | Investigated for lead compounds targeting metabolic disorders and other diseases. |
Propiedades
Fórmula molecular |
C49H69N7O13 |
|---|---|
Peso molecular |
964.1 g/mol |
Nombre IUPAC |
(3S)-4-[[(2S,5S,8S,11R,12S,15S,18S,21R)-5-benzyl-21-hydroxy-15-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-(hexanoylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C49H69N7O13/c1-8-9-11-16-38(58)50-35(26-40(60)61)44(63)54-42-29(6)69-49(68)41(28(4)5)53-45(64)36(25-30-14-12-10-13-15-30)55(7)48(67)37(23-27(2)3)56-39(59)22-21-33(47(56)66)51-43(62)34(52-46(42)65)24-31-17-19-32(57)20-18-31/h10,12-15,17-20,27-29,33-37,39,41-42,57,59H,8-9,11,16,21-26H2,1-7H3,(H,50,58)(H,51,62)(H,52,65)(H,53,64)(H,54,63)(H,60,61)/t29-,33+,34+,35+,36+,37+,39-,41+,42+/m1/s1 |
Clave InChI |
NGPDQWFWZNXVLZ-AYGLBTBXSA-N |
SMILES isomérico |
CCCCCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)[C@@H](NC1=O)CC3=CC=C(C=C3)O)O)CC(C)C)C)CC4=CC=CC=C4)C(C)C)C |
SMILES canónico |
CCCCCC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(NC1=O)CC3=CC=C(C=C3)O)O)CC(C)C)C)CC4=CC=CC=C4)C(C)C)C |
Sinónimos |
cyanopeptolin 963A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















